3,3,5,5-Tetramethylmorpholine can be employed as a building block in the synthesis of other sterically hindered molecules with potential applications in various fields, including catalysis and materials science. [ [] ]
While not as widely used as DMPO (5,5-dimethyl-1-pyrroline N-oxide), 3,3,5,5-tetramethyl-1-pyrroline N-oxide (M4PO) has been explored as a spin trapping agent in Electron Spin Resonance (ESR) spectroscopy for studying free radical reactions. [ [] ] The bulky substituents on M4PO can enhance the stability of certain radical adducts, providing valuable insights into radical reaction mechanisms.
Unlike piperidine, which readily forms various hydrates, 3,3,5,5-tetramethylmorpholine displays limited hydrate formation. [ [] ] This difference is attributed to the steric hindrance imposed by the four methyl groups surrounding the nitrogen atom in 3,3,5,5-tetramethylmorpholine. These bulky substituents hinder the approach of water molecules, making hydrogen bonding interactions less favorable and thus reducing the tendency for hydrate formation.
The synthesis of 3,3,5,5-tetramethylmorpholine itself involves a cyclization reaction, highlighting its role as both a reactant and a product. [ [], [] ] This cyclization reaction proceeds through an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom. The stereochemistry of the resulting 3,3,5,5-tetramethylmorpholine isomer is influenced by the stereochemistry of the starting material and reaction conditions.
The first paper investigates the effects of Tetramethylpyrazine on superoxide anion and nitric oxide production in human polymorphonuclear leukocytes. The study found that Tetramethylpyrazine can scavenge superoxide anions in a dose-dependent manner and significantly decrease the production of nitric oxide without affecting oxygen consumption. This suggests that Tetramethylpyrazine's protective effects against ischemic brain injury may be due to its ability to scavenge reactive oxygen species and regulate nitric oxide production, thereby preventing peroxynitrite formation1.
The second paper explores the antiplatelet activities of Tetramethylpyrazine in human platelets. The compound was shown to inhibit platelet aggregation and ATP-release reaction induced by various agonists. It was observed that Tetramethylpyrazine does not significantly alter the fluorescence of platelet membranes but dose-dependently inhibits phosphoinositide breakdown and thromboxane A2 formation. At higher concentrations, it also affects the binding of a specific glycoprotein IIb/IIIa complex antagonist, suggesting that Tetramethylpyrazine may inhibit platelet aggregation through multiple pathways2.
Although the papers do not directly discuss applications of 3,3,5,5-Tetramethylmorpholine, the findings related to Tetramethylpyrazine can hint at potential applications for structurally similar compounds. The ability to scavenge reactive oxygen species and regulate nitric oxide production indicates a potential for Tetramethylpyrazine in the treatment of ischemic brain injury and other oxidative stress-related conditions1. Furthermore, the antiplatelet activity of Tetramethylpyrazine suggests its use in preventing thrombosis and cardiovascular diseases by inhibiting platelet aggregation2. These studies could pave the way for further research into the applications of tetramethyl compounds in medicine, including 3,3,5,5-Tetramethylmorpholine, if it shares similar pharmacological properties.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7